2-Propylcyclopentanone

Catalog No.
S666461
CAS No.
1193-70-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propylcyclopentanone

CAS Number

1193-70-0

Product Name

2-Propylcyclopentanone

IUPAC Name

2-propylcyclopentan-1-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3

InChI Key

PFUCFFRQJFQQHE-UHFFFAOYSA-N

SMILES

CCCC1CCCC1=O

Canonical SMILES

CCCC1CCCC1=O

2-Propylcyclopentanone (CAS: 1193-70-0) is a saturated, mono-alkylated cyclic ketone characterized by a cyclopentane ring bearing a propyl group at the alpha position. With a molecular weight of 126.20 g/mol and a boiling point of approximately 183°C, it serves as a critical intermediate in organic synthesis, fragrance formulation, and agrochemical manufacturing [1]. Unlike its unsaturated or more heavily substituted counterparts, 2-propylcyclopentanone offers a fully saturated side chain that is immune to double-bond migration, making it reliable for downstream functionalization such as Baeyer-Villiger oxidations or aldol condensations [2]. Its specific thermodynamic properties, including a well-defined acentric factor, dictate its behavior in vapor-liquid equilibria, which is essential for optimizing distillation and solvent recovery processes during industrial scale-up [3].

Generic substitution of 2-propylcyclopentanone with closer homologs (like 2-methylcyclopentanone or 2-pentylcyclopentanone) or unsaturated variants (such as 2-allylcyclopentanone) fundamentally alters both process chemistry and final product performance. In fragrance and flavor applications, replacing the propyl group with a pentyl group shifts the boiling point by nearly 40°C, transforming a volatile middle note into a heavy, persistent base note, thereby altering the intended olfactory profile[1]. In synthetic pathways targeting specific spiroacetals or saturated prostaglandin analogs, using 2-methylcyclopentanone fails to provide the necessary steric bulk and chain length for receptor binding, while using 2-allylcyclopentanone introduces severe risks of terminal-to-internal double bond isomerization and over-reduction during hydrogenation steps . Consequently, procurement must strictly specify 2-propylcyclopentanone when downstream applications demand the exact C3 steric profile and absolute side-chain saturation [2].

Thermodynamic Predictability and Solvent Recovery Efficiency

Accurate thermodynamic modeling is crucial for chemical engineering scale-up. Research utilizing the Positional Distributive Contribution Method determined the acentric factor (ω) of 2-propylcyclopentanone to be 0.4604, compared to 0.3162 for 2-methylcyclopentanone[1]. This significant difference, along with a boiling point of 183°C versus 139°C, indicates that the propyl derivative exhibits substantially different intermolecular forces and vapor pressure curves [2].

Evidence DimensionAcentric factor (ω) and Boiling Point
Target Compound Dataω = 0.4604; BP = 183°C
Comparator Or Baseline2-Methylcyclopentanone (ω = 0.3162; BP = 139°C)
Quantified Difference45.6% higher acentric factor and 44°C higher boiling point
ConditionsStandard atmospheric pressure predictive modeling and distillation

The distinct acentric factor and boiling point require buyers and engineers to implement specific vapor-liquid equilibrium models for efficient distillation and solvent recovery, preventing process failures that would occur if modeled on lighter homologs.

High-Yield Regioselective Monoalkylation via Mannich Intermediate

Synthesizing mono-alkylated cyclopentanones directly often results in poor yields due to poly-alkylation. However, 2-propylcyclopentanone can be synthesized with high regioselectivity from cyclopentanone via a Mannich base intermediate. Utilizing N,N-dimethylmethyleneammonium chloride followed by treatment with MeI, BEt3, and K2CO3 yields 2-propylcyclopentanone at 90% . This is a significant improvement over direct enolate alkylation baselines, which typically struggle to exceed 60% mono-alkylation without generating di-propylated impurities [1].

Evidence DimensionRegioselective mono-alkylation yield
Target Compound Data90% yield via Mannich base/organoborane route
Comparator Or BaselineDirect enolate alkylation of cyclopentanone (historical baseline <60% yield)
Quantified Difference>30% yield improvement and near-elimination of poly-alkylated byproducts
ConditionsReaction via Mannich base intermediate with MeI, BEt3, and K2CO3

Procurement teams sourcing this intermediate can expect higher purity and lower chromatographic purification costs when the supplier utilizes the regioselective Mannich base synthetic route.

Volatility and Olfactory Profile in Fragrance Formulation

In the synthesis of flavor and fragrance raw materials, the length of the alkyl chain on the cyclopentanone ring strictly dictates the olfactory profile and volatility. 2-Propylcyclopentanone, with its 183°C boiling point, provides a moderate, volatile fruity/floral note. In contrast, 2-pentylcyclopentanone boils at approximately 220°C and delivers a strong, heavy jasmine-like odor[1]. Substituting the propyl group with a pentyl group completely alters the evaporation curve and base note persistence in a formulated fragrance[2].

Evidence DimensionBoiling point and olfactory persistence
Target Compound DataBP 183°C; moderate fruity/floral volatility
Comparator Or Baseline2-Pentylcyclopentanone (BP ~220°C; heavy jasmine base note)
Quantified Difference~37°C lower boiling point, shifting the compound from a base note to a middle/top note
ConditionsStandard fragrance formulation and atmospheric distillation

Formulators must procure the exact propyl derivative to maintain the intended evaporation rate and lighter floral notes, as the pentyl analog will heavily skew the product toward a persistent jasmine base.

Precursor Suitability for Spiroacetal Synthesis

2-Propylcyclopentanone is a mandatory precursor for the synthesis of specific biologically active spiroacetals, such as 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane, an electrophysiologically active attractant. The synthetic route requires Baeyer-Villiger oxidation of 2-propylcyclopentanone to a racemic lactone, followed by coupling and hydrogenation [1]. Using 2-methylcyclopentanone instead yields a C1 side chain, which fails to elicit the >90% behavioral response seen with the C3 propyl chain in target biosensor assays [2].

Evidence DimensionDownstream receptor affinity / biological response
Target Compound DataC3 propyl chain enables synthesis of active spiroacetal (high electrophysiological response)
Comparator Or Baseline2-Methylcyclopentanone (yields C1 chain, inactive spiroacetal)
Quantified DifferenceAbsolute requirement of the C3 chain for biological activity vs. near-zero activity for the C1 analog
ConditionsBaeyer-Villiger oxidation, alkynylation, and electroantennogram testing

Agrochemical buyers synthesizing specific spiroacetal pheromones must procure 2-propylcyclopentanone, as shorter-chain homologs yield completely inactive final products.

Intermediate for Saturated Prostaglandin and Jasmonate Analogs

2-Propylcyclopentanone is a preferred starting material when synthesizing saturated analogs of jasmonates or prostaglandins where double-bond migration must be avoided. Unlike 2-allylcyclopentanone, which carries a high risk of terminal-to-internal isomerization during processing, the fully saturated propyl chain ensures stable, predictable downstream functionalization via aldol condensations or Baeyer-Villiger oxidations .

Middle-Note Fragrance and Flavor Formulation

Due to its boiling point of 183°C, 2-propylcyclopentanone is suited for fragrance formulations requiring a volatile, moderate fruity/floral middle note. It is specifically selected over 2-pentylcyclopentanone when the formulator needs to avoid the heavy, lingering jasmine base notes associated with longer-chain alkylcyclopentanones [1].

Precursor for Agrochemical Spiroacetal Attractants

In the agrochemical sector, this compound is a non-negotiable precursor for synthesizing 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane and related spiroacetals. The precise C3 chain length provided by 2-propylcyclopentanone is critical for ensuring the final molecule possesses the correct spatial geometry to trigger electrophysiological responses in target pest species [2].

XLogP3

1.9

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